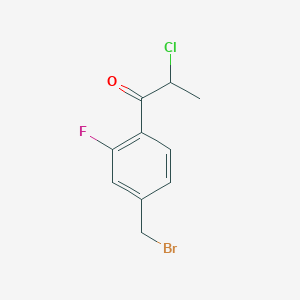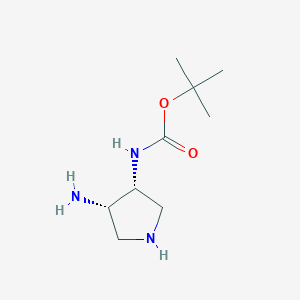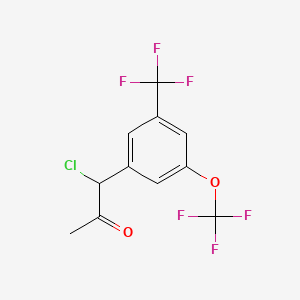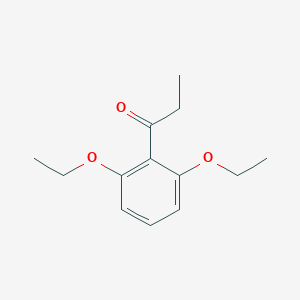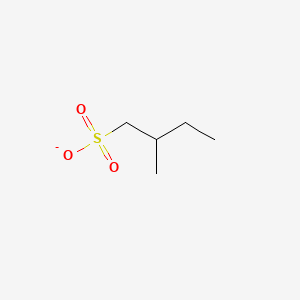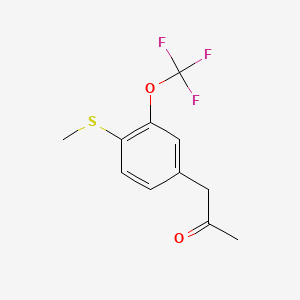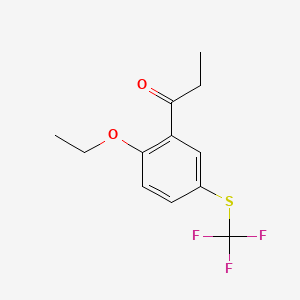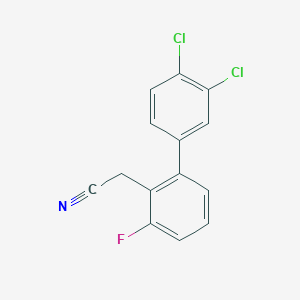
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both chlorine and fluorine atoms attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include halogenating agents and nitrile sources.
化学反応の分析
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
科学的研究の応用
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- (3’,4’-Dichloro-biphenyl-2-yl)-acetonitrile
- (3-Fluoro-biphenyl-2-yl)-acetonitrile
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications where specific reactivity patterns are desired.
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2-[2-(3,4-dichlorophenyl)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-5-4-9(8-13(12)16)10-2-1-3-14(17)11(10)6-7-18/h1-5,8H,6H2 |
InChIキー |
YVFIJTSUOCXOMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CC#N)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


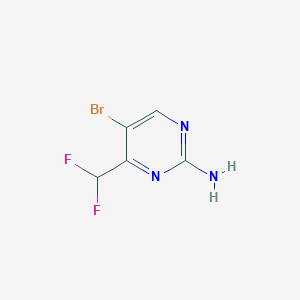
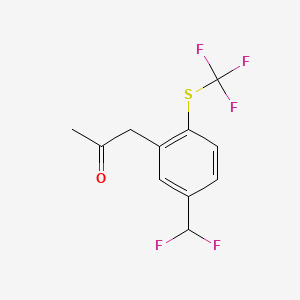
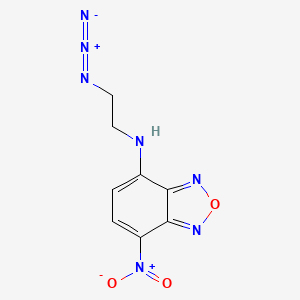
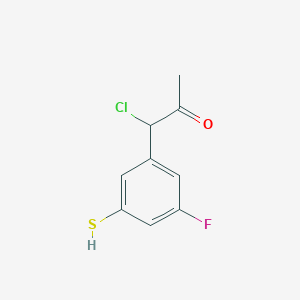
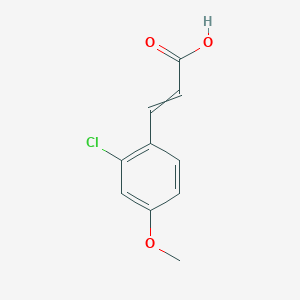
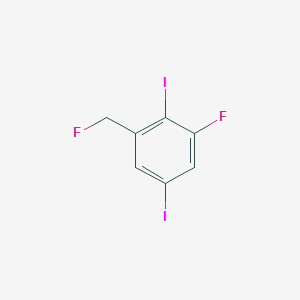
![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
